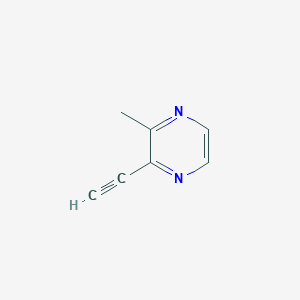

2-Ethynyl-3-methylpyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-3-7-6(2)8-4-5-9-7/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMMLPHEHHODSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41039-83-2 | |

| Record name | 2-Ethynyl-3-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 2-Ethynyl-3-methylpyrazine

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethynyl-3-methylpyrazine

This guide provides a comprehensive technical overview for the synthesis and characterization of this compound, a heterocyclic compound with significant potential in medicinal chemistry, materials science, and as a specialty chemical intermediate. The presence of the reactive ethynyl group on the pyrazine scaffold makes it a valuable building block for creating more complex molecular architectures. This document is intended for researchers, scientists, and professionals in drug development who require a detailed, practical understanding of this molecule's preparation and analysis.

The introduction of an ethynyl group onto an aromatic heterocycle is most reliably achieved through palladium-catalyzed cross-coupling reactions. For the synthesis of this compound, the Sonogashira coupling is the method of choice due to its mild reaction conditions, high functional group tolerance, and efficiency.[1][2]

The core strategy involves coupling a halogenated pyrazine precursor, specifically 2-halo-3-methylpyrazine, with a terminal alkyne. To prevent self-coupling of the alkyne and ensure controlled reaction, a protected alkyne such as trimethylsilylacetylene (TMSA) is employed. The synthesis, therefore, proceeds in two key stages: the Sonogashira coupling to form the silyl-protected intermediate, followed by a straightforward deprotection step to yield the final product.

Caption: Overall synthetic workflow for this compound.

Mechanism of the Sonogashira Coupling

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

-

Palladium Cycle : A Pd(0) species undergoes oxidative addition with the 2-halo-3-methylpyrazine, forming a Pd(II) complex.

-

Copper Cycle : Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

-

Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex.

-

Reductive Elimination : The Pd(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst, allowing the cycle to continue.

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Synthesis

This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Part A: Synthesis of 2-((Trimethylsilyl)ethynyl)-3-methylpyrazine

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| 2-Chloro-3-methylpyrazine | 128.57 | 1.0 g | 7.78 mmol | Starting Material |

| PdCl₂(PPh₃)₂ | 701.90 | 273 mg | 0.39 mmol | Palladium Catalyst |

| Copper(I) Iodide (CuI) | 190.45 | 74 mg | 0.39 mmol | Co-catalyst |

| Triethylamine (Et₃N) | 101.19 | 3.3 mL | 23.3 mmol | Base & Solvent |

| Trimethylsilylacetylene | 98.22 | 1.3 mL | 9.33 mmol | Alkyne Source |

| Anhydrous THF | - | 20 mL | - | Solvent |

Procedure:

-

Inert Atmosphere Setup : Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition : To the flask, add 2-chloro-3-methylpyrazine (1.0 g), PdCl₂(PPh₃)₂ (273 mg), and CuI (74 mg).

-

Solvent and Base : Add anhydrous tetrahydrofuran (THF, 20 mL) and triethylamine (Et₃N, 3.3 mL) via syringe.

-

Alkyne Addition : Slowly add trimethylsilylacetylene (1.3 mL) to the stirred mixture at room temperature.

-

Reaction : Heat the mixture to 65°C and maintain for 12-24 hours.[2] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up : After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalysts. Rinse the pad with ethyl acetate.

-

Extraction : Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the silyl-protected intermediate.

Part B: Deprotection to this compound

Procedure:

-

Setup : Dissolve the purified 2-((trimethylsilyl)ethynyl)-3-methylpyrazine from Part A in methanol in a round-bottom flask.

-

Base Addition : Add a catalytic amount of potassium carbonate (K₂CO₃).

-

Reaction : Stir the mixture at room temperature for 2-4 hours. Monitor the complete removal of the TMS group by TLC.

-

Work-up : Once the reaction is complete, neutralize the mixture carefully with dilute HCl.

-

Extraction : Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.

-

Final Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, this compound. Further purification can be achieved via column chromatography if necessary.

Characterization and Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Spectroscopic Data

The following table outlines the expected spectroscopic data for the final product. Data is predicted based on known values for similar pyrazine structures.[3][4][5]

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.4-8.5 ppm (d, 1H, pyrazine-H), δ ~8.3-8.4 ppm (d, 1H, pyrazine-H), δ ~3.4 ppm (s, 1H, acetylenic-H), δ ~2.6 ppm (s, 3H, methyl-H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~153 ppm (C-CH₃), δ ~148 ppm (pyrazine C-H), δ ~145 ppm (pyrazine C-H), δ ~142 ppm (C-C≡CH), δ ~82 ppm (-C≡CH), δ ~79 ppm (-C≡CH), δ ~22 ppm (-CH₃). |

| IR (KBr, cm⁻¹) | ~3300 cm⁻¹ (strong, sharp, ≡C-H stretch), ~2100 cm⁻¹ (weak, C≡C stretch), ~1580-1450 cm⁻¹ (C=N, C=C stretches of pyrazine ring). |

| Mass Spec. (EI) | Expected molecular ion (M⁺) peak at m/z = 118.05. Key fragments may include loss of H (m/z=117), loss of acetylene (m/z=92), and loss of methyl (m/z=103). |

Physical and Chromatographic Properties

| Property | Value/Method |

| Molecular Formula | C₇H₆N₂ |

| Molecular Weight | 118.14 g/mol |

| Appearance | Expected to be a pale yellow oil or low-melting solid. |

| Purity Analysis | Gas Chromatography (GC) on a non-polar column to determine purity and retention time. |

| Reaction Monitoring | Thin-Layer Chromatography (TLC) using silica gel plates; visualization under UV light. |

Safety, Handling, and Applications

Safety and Handling

Pyrazine derivatives should be handled with care, as many are classified as skin, eye, and respiratory irritants.[6][7][8]

-

Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9] All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Hazards : Handle flammable solvents like THF and ethyl acetate away from ignition sources.[6] Palladium catalysts and copper iodide can be toxic and should be handled with care. Triethylamine is corrosive and has a strong odor.

-

Waste Disposal : Dispose of all chemical waste in accordance with institutional and local regulations.

Applications in Research and Development

The unique structure of this compound makes it a versatile intermediate.

-

Drug Discovery : The terminal alkyne is a key functional group for "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to synthesize triazole-containing compounds, which are prevalent in pharmaceuticals.[10][11][12] The pyrazine core itself is a known pharmacophore.

-

Materials Science : Alkynyl-substituted heterocycles are used in the development of organic electronics, polymers, and functional materials.

-

Flavor and Fragrance : While the direct application of this specific molecule in flavors is not widely documented, related alkylpyrazines are known for their nutty and roasted aromas.[13][14][15][16] Its derivatives could be explored for novel sensory profiles.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 2-Ethyl-3-Methylpyrazine | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-Methylpyrazine(109-08-0) 1H NMR [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 8. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Drug Discovery, Development and Delivery | Biomedicines | MDPI [mdpi.com]

- 13. 2-ETHYL-3-METHYLPYRAZINE [ventos.com]

- 14. 2-Ethyl-3-methylpyrazine = 98 , FCC, FG 15707-23-0 [sigmaaldrich.com]

- 15. ScenTree - 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0) [scentree.co]

- 16. Buy Bulk - 2-Ethyl-3-Methylpyrazine | Wholesale Supplier [sinofoodsupply.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethynyl-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of chemical research and drug development, the exploration of novel heterocyclic compounds is a cornerstone of innovation. Pyrazines, a class of aromatic heterocycles, are of particular interest due to their prevalence in nature and their diverse applications, from flavor and fragrance chemistry to pharmaceuticals. This guide focuses on a specific, yet under-characterized member of this family: 2-Ethynyl-3-methylpyrazine (CAS No. 41039-83-2).

As a Senior Application Scientist, it is crucial to approach this topic with both scientific rigor and transparency. A thorough investigation of available literature and chemical databases reveals a significant gap in experimentally determined physicochemical data for this compound. This guide, therefore, takes a unique approach. Instead of merely presenting a limited set of predicted data, we will establish a comprehensive framework for the complete physicochemical characterization of this compound. We will leverage established analytical techniques and draw comparisons with its well-characterized structural analog, 2-ethyl-3-methylpyrazine, to provide context and practical guidance. This document is designed not only to inform but also to serve as a roadmap for future research, ensuring that subsequent studies are built on a foundation of methodological soundness and scientific integrity.

Molecular Identity and Structural Attributes

This compound is a disubstituted pyrazine with the molecular formula C₇H₆N₂ and a molecular weight of 118.14 g/mol .[1] The core of the molecule is a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This ring is substituted with a methyl group at position 3 and an ethynyl (acetylenic) group at position 2.

The presence of the ethynyl group is of particular significance. This functional group is a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling, making this compound a potentially valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The pyrazine ring itself imparts specific electronic properties and potential for hydrogen bonding, which can influence molecular interactions and biological activity.

Current State of Physicochemical Data: A Call for Experimental Verification

As of the date of this guide, the publicly available physicochemical data for this compound is limited to computationally predicted values. While these predictions offer a preliminary understanding of the compound's likely properties, they are not a substitute for empirical data. Experimental validation is essential for all applications, particularly in drug development where precise physicochemical parameters are critical for formulation, ADME (absorption, distribution, metabolism, and excretion) modeling, and regulatory compliance.

The following table summarizes the currently available predicted data for this compound.

| Property | Predicted Value | Source |

| Boiling Point | 201.4 ± 40.0 °C | ChemicalBook[1] |

| Density | 1.08 ± 0.1 g/cm³ | ChemicalBook[1] |

| pKa | 0.39 ± 0.10 | ChemicalBook[1] |

A Note on Predicted Data: These values are generated through in silico models, which use algorithms based on the compound's structure and comparisons with databases of known molecules. Their accuracy can vary, and they should be used as provisional estimates pending experimental confirmation.

A Proposed Framework for Experimental Characterization

To address the existing data gap, this section outlines a series of standard, yet critical, experimental protocols for the determination of the key physicochemical properties of this compound. The causality behind the choice of each method is explained to provide a deeper understanding of the experimental design.

Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity and identity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated digital melting point apparatus.

-

Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

-

Causality of Method Choice: This technique is chosen for its simplicity, small sample requirement, and high precision when using a calibrated instrument. It is the standard method for routine purity assessment in synthetic chemistry.

Determination of Boiling Point

The boiling point provides information about a compound's volatility and intermolecular forces.

Methodology: Distillation under Reduced Pressure

Given the predicted boiling point of over 200 °C, distillation at atmospheric pressure may risk thermal decomposition. Therefore, vacuum distillation is the preferred method.

-

Apparatus Setup: A small-scale distillation apparatus (e.g., a short-path or Kugelrohr apparatus) is assembled. A calibrated thermometer is placed so that the bulb is just below the side arm leading to the condenser.

-

Vacuum Application: The apparatus is connected to a vacuum pump, and the pressure is lowered to a stable, known value (e.g., 10 mmHg).

-

Heating: The distillation flask is gently heated in an oil bath.

-

Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded, along with the corresponding pressure.

-

Correction: The observed boiling point can be extrapolated to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation if required, though reporting the boiling point at a specific pressure is standard practice.

-

Causality of Method Choice: Reduced pressure distillation is a crucial technique for high-boiling or thermally sensitive compounds. It allows for volatilization at a lower temperature, preventing degradation and ensuring an accurate determination of the boiling point.

Solubility Profiling

Solubility is a critical parameter in drug development, influencing bioavailability and formulation. A comprehensive solubility profile in various solvents is essential.

Methodology: Equilibrium Shake-Flask Method

-

Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including:

-

Aqueous buffers at different pH values (e.g., pH 2, 7.4, 9)

-

Purified water

-

Ethanol

-

Propylene glycol

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure: a. An excess amount of this compound is added to a known volume of each solvent in a sealed vial. b. The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). c. The resulting saturated solutions are filtered to remove undissolved solid. d. The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Causality of Method Choice: The shake-flask method is considered the "gold standard" for determining equilibrium solubility. It is a robust and reliable method that ensures the solution is truly saturated, providing accurate and reproducible data crucial for preclinical development.

Caption: Workflow for equilibrium solubility determination.

Determination of pKa

The pKa, or acid dissociation constant, is vital for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and receptor binding. As a pyrazine derivative, this compound is expected to be a weak base, with protonation occurring at one of the ring nitrogen atoms.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa can be determined from the pH at the half-equivalence point. Sophisticated software can be used to calculate the pKa from the full titration curve, providing higher accuracy.

-

Causality of Method Choice: Potentiometric titration is a direct and highly accurate method for determining pKa values. It provides a clear inflection point that corresponds to the ionization of the functional group, making it a reliable and widely accepted technique in pharmaceutical characterization.

Anticipated Spectroscopic Profile

While experimental spectra are not yet available, we can predict the key features based on the molecular structure of this compound. This serves as a guide for characterization upon synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Two distinct signals in the aromatic region (typically δ 8.0-8.5 ppm) corresponding to the two protons on the pyrazine ring.

-

Methyl Protons: A singlet in the aliphatic region (typically δ 2.5-3.0 ppm) corresponding to the three protons of the methyl group.

-

Ethynyl Proton: A sharp singlet (typically δ 3.0-3.5 ppm) corresponding to the acetylenic proton.

-

-

¹³C NMR:

-

Aromatic Carbons: Four signals in the aromatic region (typically δ 140-160 ppm) for the four carbons of the pyrazine ring.

-

Ethynyl Carbons: Two signals for the sp-hybridized carbons of the ethynyl group (typically δ 70-90 ppm).

-

Methyl Carbon: A signal in the aliphatic region (typically δ 15-25 ppm).

-

Infrared (IR) Spectroscopy

-

C≡C Stretch: A sharp, weak to medium intensity absorption band around 2100-2260 cm⁻¹ characteristic of the ethynyl group.

-

≡C-H Stretch: A sharp, strong absorption band around 3250-3350 cm⁻¹ for the acetylenic C-H bond.

-

C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹.

-

C=N and C=C Aromatic Ring Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H Aliphatic Stretch: Absorption bands just below 3000 cm⁻¹ for the methyl group.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): An intense peak corresponding to the molecular weight of the compound (m/z = 118.14).

-

Fragmentation Pattern: Expect fragmentation patterns characteristic of pyrazine derivatives, which may include loss of HCN, methyl, or ethynyl radicals.

Contextual Comparison: The Case of 2-Ethyl-3-methylpyrazine

To illustrate the importance of the physicochemical properties discussed, we can examine the well-characterized analog, 2-ethyl-3-methylpyrazine (CAS No. 15707-23-0). This compound is widely used as a flavor and fragrance agent.

| Property | Experimental Value for 2-Ethyl-3-methylpyrazine | Source |

| Molecular Weight | 122.17 g/mol | PubChem[2] |

| Appearance | Colorless to pale yellow liquid | Ventos[3] |

| Boiling Point | 57 °C @ 10 mmHg | Sigma-Aldrich[4] |

| Density | 0.987 g/mL at 25 °C | Sigma-Aldrich[4] |

| Solubility | Soluble in water and organic solvents | PubChem[2], Ventos[3] |

| pKa | 1.94 ± 0.10 (Predicted) | ChemicalBook[5] |

The lower boiling point and density of the ethyl analog compared to the predicted values for the ethynyl compound are expected, as the triple bond in the ethynyl group can lead to stronger intermolecular interactions. The established solubility of the ethyl analog in both water and organic solvents highlights its utility, a property that would need to be experimentally confirmed for the ethynyl version.

Caption: Relationship between core physicochemical properties.

Conclusion and Future Directions

This compound represents a molecule of potential interest for synthetic and medicinal chemistry. However, the current lack of experimentally validated physicochemical data presents a significant hurdle to its application. This guide has outlined a clear and robust experimental plan for the comprehensive characterization of this compound. By following these established protocols, researchers can generate the high-quality, reliable data necessary to unlock the full potential of this compound. It is our hope that this document will serve as a catalyst for further investigation, transforming this under-characterized molecule from a catalog entry into a well-understood tool for scientific innovation.

References

A Technical Guide to the Spectroscopic Characterization of 2-Ethynyl-3-methylpyrazine

Introduction

The pyrazine ring is a key structural motif in numerous biologically active compounds, and the introduction of an ethynyl group offers a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling reactions.[1] Therefore, a thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and the rational design of new chemical entities.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. The following sections predict the key features of the ¹H and ¹³C NMR spectra of 2-Ethynyl-3-methylpyrazine, offering insights into the chemical environment of each nucleus.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a novel compound like this compound is crucial for accurate analysis.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

-

Filter the solution into a 5 mm NMR tube to remove any particulate matter.

Instrumental Parameters (¹H NMR):

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

Instrumental Parameters (¹³C NMR):

-

Spectrometer: A spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: 1024 or more scans are often necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

¹H NMR Spectral Interpretation

The proton NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the aromatic protons, the methyl group, and the acetylenic proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyrazine-H (H5, H6) | 8.2 - 8.6 | Doublets (d) | 1H each | The protons on the pyrazine ring are in an electron-deficient environment, leading to a downfield shift.[2] They will likely appear as two distinct doublets due to coupling with each other. |

| Acetylenic-H | ~3.2 | Singlet (s) | 1H | The terminal alkyne proton has a characteristic chemical shift in this region.[3] |

| Methyl-H (CH₃) | ~2.6 | Singlet (s) | 3H | The methyl group attached to the pyrazine ring will appear as a singlet in a region typical for methyl groups on aromatic rings. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyrazine-C (C2, C3, C5, C6) | 140 - 160 | The sp² hybridized carbons of the electron-deficient pyrazine ring are expected in this downfield region. |

| Alkynyl-C (C≡CH) | 75 - 85 | The sp hybridized carbons of the ethynyl group appear in this characteristic upfield region. The carbon attached to the pyrazine ring will be further downfield than the terminal carbon. |

| Methyl-C (CH₃) | 20 - 25 | The sp³ hybridized carbon of the methyl group will be found in the typical aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of the pyrazine ring and the ethynyl group.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR)-IR:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the liquid or solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

IR Spectral Interpretation

The key diagnostic peaks in the IR spectrum are expected to be:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| ≡C-H Stretch | ~3300 | Strong, Sharp | This is a highly characteristic absorption for a terminal alkyne C-H bond.[3] |

| C≡C Stretch | 2100 - 2260 | Medium to Weak | The carbon-carbon triple bond stretch is another key indicator of the ethynyl group.[4] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | These absorptions are characteristic of C-H bonds on an aromatic ring. |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong | These bands arise from the stretching vibrations within the pyrazine ring.[5] |

| C-H Bending (out-of-plane) | 700 - 900 | Strong | These vibrations can sometimes provide information about the substitution pattern of the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI)-MS:

-

Introduce a small amount of the volatile sample into the ion source, often via a gas chromatograph (GC-MS) for separation and introduction.

-

The sample is bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

MS Spectral Interpretation

The mass spectrum is expected to show the following key features:

| Ion | Predicted m/z | Interpretation |

| Molecular Ion [M]⁺ | 118 | This peak corresponds to the intact molecule with one electron removed. The molecular weight of C₇H₆N₂ is 118.14 g/mol . A prominent molecular ion peak is expected due to the stability of the aromatic pyrazine ring.[6] |

| [M-1]⁺ | 117 | Loss of a hydrogen atom, likely the acetylenic proton. |

| [M-27]⁺ | 91 | Loss of HCN, a common fragmentation pathway for nitrogen-containing heterocyclic compounds.[7] |

| Further Fragments | Various | Further fragmentation of the pyrazine ring would lead to a complex pattern of smaller ions. |

Visualizing Structural Information

Diagrams can aid in visualizing the relationships between the spectroscopic data and the molecular structure.

Caption: Molecular structure of this compound.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and characterize this molecule. The provided experimental protocols serve as a starting point for obtaining high-quality data, and the interpretive guidance will aid in the confirmation of the molecular structure. As a Senior Application Scientist, I emphasize the importance of a multi-technique approach to structural elucidation, as the combination of NMR, IR, and MS provides a self-validating system for confirming the identity and purity of novel compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

A Technical Guide to Pyrazine Derivatives: Spotlight on 2-Ethyl-3-methylpyrazine

A Note on the Target Compound: 2-Ethynyl-3-methylpyrazine

This guide was initially directed to focus on this compound. This compound is listed with the Chemical Abstracts Service (CAS) number 41039-83-2 and has a molecular formula of C₇H₆N₂.[1][2][3] However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth technical data, including detailed synthetic protocols, extensive reactivity studies, and specific applications in drug development. Key safety, toxicological, and physicochemical properties have not been thoroughly characterized.[4]

Given the requirements for a detailed, field-proven technical guide, and in the spirit of providing actionable, well-supported information for researchers and drug development professionals, this document will instead focus on the closely related and extensively studied analogue: 2-Ethyl-3-methylpyrazine . This compound shares the core pyrazine scaffold and offers a wealth of data, making it a valuable subject for a technical exploration of this important class of heterocycles.

In-Depth Technical Guide: 2-Ethyl-3-methylpyrazine

CAS Number: 15707-23-0[5] FEMA Number: 3155[6] Molecular Formula: C₇H₁₀N₂[5] Molecular Weight: 122.17 g/mol [7]

Section 1: Introduction and Strategic Importance

2-Ethyl-3-methylpyrazine is a heterocyclic aromatic compound that belongs to the alkylpyrazine family.[6] These compounds are notable for their significant sensory impact and are found naturally in a variety of roasted, baked, and fermented foods, including coffee, peanuts, and cocoa.[1] Beyond its well-established role in the flavor and fragrance industry, the pyrazine ring system is a privileged scaffold in medicinal chemistry.[8] Pyrazine derivatives are integral to a number of approved pharmaceuticals, exhibiting a wide range of biological activities. The strategic placement of alkyl groups, such as in 2-Ethyl-3-methylpyrazine, offers synthetic handles for further functionalization, making it a valuable building block for the synthesis of more complex molecules and potential drug candidates.[9] This guide provides an in-depth look at its synthesis, properties, and applications for the research scientist.

Section 2: Physicochemical and Spectroscopic Profile

2-Ethyl-3-methylpyrazine is typically a colorless to pale yellow liquid with a characteristic nutty, roasted, and earthy aroma.[1] Its physical and chemical properties are critical for its handling, application, and analysis.

Table 1: Physicochemical Properties of 2-Ethyl-3-methylpyrazine

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Boiling Point | 57 °C at 10 mmHg | [1][10] |

| Density | 0.987 g/mL at 25 °C | [10] |

| Refractive Index (n20/D) | 1.502 - 1.505 | [7] |

| Flash Point | 59 °C (138.2 °F) | [7] |

| Solubility | Soluble in water and organic solvents | [11] |

Spectroscopic data is essential for the unambiguous identification and characterization of the compound. A variety of spectroscopic data, including NMR (¹³C), FTIR, Raman, and Mass Spectrometry (GC-MS), are available for 2-Ethyl-3-methylpyrazine.[12][13]

Section 3: Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazines is a well-established area of heterocyclic chemistry. For asymmetrically substituted pyrazines like 2-Ethyl-3-methylpyrazine, a common and robust method is the Gutknecht pyrazine synthesis or a variation thereof.[7][14][15]

3.1 The Gutknecht Condensation Pathway

The core principle of the Gutknecht synthesis involves the self-condensation of an α-amino ketone, which then oxidizes to form the aromatic pyrazine ring.[15][16]

-

Causality in Experimental Design: The choice of starting materials is paramount. The synthesis for 2-Ethyl-3-methylpyrazine would logically start from an α-amino ketone precursor that contains the necessary carbon skeleton. The reaction proceeds through the dimerization of this α-amino ketone to form a dihydropyrazine intermediate. This intermediate is not typically isolated due to its instability and is readily oxidized to the final aromatic pyrazine. The oxidation can often be achieved simply by exposure to air, or more controllably with mild oxidizing agents like copper(II) sulfate.[15]

Protocol: Conceptual Step-by-Step Gutknecht Synthesis

-

Formation of the α-amino ketone: An appropriate ketone is first converted to an isonitroso ketone (an oxime) by treatment with nitrous acid. This is then reduced to the corresponding α-amino ketone.

-

Dimerization: The α-amino ketone, often generated in situ, undergoes self-condensation under neutral or slightly basic conditions. The nucleophilic amine of one molecule attacks the carbonyl carbon of a second molecule, and this process repeats to form the six-membered dihydropyrazine ring.

-

Oxidation (Aromatization): The resulting dihydropyrazine is unstable and readily undergoes oxidation to form the stable aromatic pyrazine ring. This step is often spontaneous with atmospheric oxygen but can be facilitated with agents like HgO or CuSO₄ to ensure complete conversion.[15]

-

Purification: The final product is typically purified by distillation under reduced pressure.[1]

3.2 Alternative Synthetic Routes

While the Gutknecht synthesis is classic, modern cross-coupling reactions offer alternative pathways, especially for creating more complex pyrazine derivatives. For instance, a pre-formed pyrazine ring could be functionalized. If one were to synthesize an ethynyl-substituted pyrazine, a Sonogashira coupling would be a prime methodology to consider.[17] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[18][19] A chloro- or bromo-substituted methylpyrazine could be coupled with a protected acetylene, followed by deprotection, to yield an ethynylpyrazine.[17] This highlights how the core pyrazine scaffold can be elaborated using modern synthetic tools.

Diagram 1: Conceptual Synthesis Workflow

Caption: General synthetic strategies for alkyl- and ethynyl-substituted pyrazines.

Section 4: Applications in Research and Development

4.1 Flavor and Fragrance Chemistry

The primary industrial application of 2-Ethyl-3-methylpyrazine is as a potent flavor and fragrance agent.[10][20] Its characteristic roasted, nutty, and cocoa-like notes make it an indispensable component in the formulation of flavors for baked goods, coffee, and savory snacks.[7] In research, it serves as a reference standard for identifying key aroma compounds in food chemistry and for studying the Maillard reaction, the chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[20]

4.2 Building Block in Medicinal Chemistry

The pyrazine heterocycle is a key pharmacophore in numerous FDA-approved drugs.[21] While 2-Ethyl-3-methylpyrazine itself is not a therapeutic agent, its structure represents a valuable starting point for drug discovery programs.

-

Synthetic Handle: The methyl and ethyl groups on the pyrazine ring can be functionalized. For example, the methyl group can undergo oxidation to an aldehyde or carboxylic acid, providing a reactive site for coupling with other molecules.[9]

-

Scaffold Hopping: In drug design, replacing a known core (like a benzene ring) with a bioisostere like a pyrazine ring can modulate a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and target binding. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which can be crucial for ligand-receptor interactions.

-

Tracer Studies: Deuterated versions of 2-Ethyl-3-methylpyrazine are available and can be used as internal standards in quantitative analysis by GC-MS or LC-MS during metabolic studies.[22]

Diagram 2: Molecular Structure of 2-Ethyl-3-methylpyrazine

Caption: 2D structure of 2-Ethyl-3-methylpyrazine.

Section 5: Safety and Handling

As a laboratory chemical, 2-Ethyl-3-methylpyrazine must be handled with appropriate precautions. It is classified as a flammable liquid and vapor and is harmful if swallowed.[11]

-

Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.

-

Toxicity: While generally recognized as safe (GRAS) for use as a flavoring agent at very low concentrations, the pure compound is harmful. Detailed safety data sheets (SDS) should be consulted before use.

Section 6: Conclusion

2-Ethyl-3-methylpyrazine is a scientifically and commercially significant molecule. Its well-understood chemistry and robust synthesis routes make it a staple in the flavor industry. For researchers in drug discovery and medicinal chemistry, it serves as a readily available, functionalizable pyrazine scaffold, offering a gateway to novel compounds with potential biological activity. A thorough understanding of its properties, synthesis, and reactivity provides a solid foundation for its application in both academic and industrial research settings.

References

- 1. 2-Ethyl-3-methylpyrazine | 15707-23-0 [chemicalbook.com]

- 2. This compound CAS#: 41039-83-2 [m.chemicalbook.com]

- 3. This compound | 41039-83-2 [amp.chemicalbook.com]

- 4. keyorganics.net [keyorganics.net]

- 5. 2-ETHYL-3-METHYLPYRAZINE [ventos.com]

- 6. Showing Compound 2-Ethyl-3-methylpyrazine, 9CI (FDB021162) - FooDB [foodb.ca]

- 7. ScenTree - 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0) [scentree.co]

- 8. filbert pyrazine, 15707-23-0 [thegoodscentscompany.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 2-エチル-3-メチルピラジン ≥98%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2-Ethyl-3-Methylpyrazine | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. Pyrazine, 2-ethyl-3-methyl- [webbook.nist.gov]

- 14. Pyrazine - Wikipedia [en.wikipedia.org]

- 15. Gutknecht Pyrazine Synthesis [drugfuture.com]

- 16. Gutknecht Condensation | CoLab [colab.ws]

- 17. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. Buy Bulk - 2-Ethyl-3-Methylpyrazine | Wholesale Supplier [sinofoodsupply.com]

- 21. scribd.com [scribd.com]

- 22. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Reactivity and Stability of 2-Ethynyl-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynyl-3-methylpyrazine is a heterocyclic compound featuring a pyrazine core, a versatile nitrogen-containing aromatic system, and a reactive ethynyl group. This combination of functionalities makes it a molecule of significant interest in medicinal chemistry and materials science, offering a scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of the reactivity and stability of this compound, drawing upon established principles of organic chemistry and data from analogous structures to provide a predictive framework in the absence of extensive direct experimental data. We will delve into its synthesis, explore the reactivity of both the pyrazine ring and the ethynyl moiety, and discuss its stability under various conditions. Furthermore, this guide will provide practical advice on handling, storage, and characterization, making it an essential resource for any researcher working with this or related compounds.

Synthesis of this compound: The Sonogashira Cross-Coupling Approach

The most direct and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and it is well-suited for the functionalization of pyrazine systems.[1][2][3]

Rationale for the Synthetic Strategy

The Sonogashira coupling is preferred due to its mild reaction conditions, tolerance of a wide range of functional groups, and generally high yields.[3] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. The choice of starting materials would be a halo-substituted 3-methylpyrazine (e.g., 2-chloro-3-methylpyrazine or 2-bromo-3-methylpyrazine) and a protected or terminal acetylene source.

Hypothetical Experimental Protocol for Sonogashira Coupling

The following is a detailed, step-by-step methodology for the synthesis of this compound via a Sonogashira coupling reaction. This protocol is based on established procedures for similar heterocyclic compounds.

Materials:

-

2-Chloro-3-methylpyrazine (1 equivalent)

-

Ethynyltrimethylsilane (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

-

Copper(I) iodide (CuI) (0.06 equivalents)

-

Triethylamine (TEA) (3 equivalents)

-

Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

-

To a dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-3-methylpyrazine, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF (or DMF) to dissolve the solids.

-

To the stirred solution, add triethylamine, followed by the dropwise addition of ethynyltrimethylsilane.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst and salts, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude product (2-(trimethylsilylethynyl)-3-methylpyrazine) is then deprotected. Dissolve the crude product in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature until deprotection is complete (monitored by TLC or GC-MS).

-

Neutralize the mixture with a weak acid (e.g., ammonium chloride solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography on silica gel.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Chemical Reactivity Profile

The reactivity of this compound is dictated by the interplay between the electron-deficient pyrazine ring and the electron-rich carbon-carbon triple bond of the ethynyl group.

Reactivity of the Ethynyl Group

The ethynyl group is a versatile functionality that can undergo a variety of transformations.

-

Polymerization: Acetylenic compounds are known to undergo polymerization, which can be initiated by heat, light, or transition metal catalysts. The terminal alkyne of this compound is susceptible to such reactions, potentially leading to the formation of polyacetylene-like materials. This is a critical consideration for its handling and storage.

-

Electrophilic Addition: The triple bond can react with electrophiles. For example, halogenation with Br₂ or Cl₂ would be expected to yield the corresponding dihaloalkene derivatives. Hydrohalogenation with HBr or HCl would likely follow Markovnikov's rule, with the halogen adding to the carbon atom further from the pyrazine ring.

-

Nucleophilic Addition: The electron-withdrawing nature of the pyrazine ring can polarize the triple bond, making it susceptible to nucleophilic attack. This is a key reaction for further functionalization.

-

Deprotonation of the Terminal Alkyne: The terminal proton of the ethynyl group is weakly acidic and can be removed by a strong base (e.g., n-butyllithium or sodium amide) to form a pyrazinylacetylide anion. This nucleophilic species can then be reacted with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce new substituents at the terminus of the alkyne.

Reactivity of the Pyrazine Ring

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This has a significant impact on its reactivity.

-

Electrophilic Aromatic Substitution: The pyrazine ring is generally deactivated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation are typically difficult and require harsh conditions.

-

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring.

Reaction Pathways Diagram

Caption: Potential reaction pathways for this compound.

Stability Profile

The stability of this compound is a critical factor for its successful application.

Thermal Stability

The thermal stability of N-heterocycles can vary significantly.[4] While specific data for this compound is not available, it is reasonable to predict that elevated temperatures could induce polymerization of the ethynyl group or decomposition of the pyrazine ring.

| Compound Class | General Thermal Stability | Potential Decomposition Products |

| Terminal Alkynes | Can be unstable at elevated temperatures, prone to polymerization. | Polymers, oligomers |

| Pyrazines | Generally stable, but can decompose at high temperatures. | Fragmentation products, nitriles |

Photochemical Stability

The pyrazine core is known to undergo radiationless decay upon photoexcitation, which can contribute to its photostability. However, the presence of the ethynyl group may introduce new photochemical reaction pathways, such as photo-induced polymerization or oxidation. It is advisable to protect this compound from prolonged exposure to light, especially UV radiation.

Chemical Stability

-

Acidic and Basic Conditions: The pyrazine nitrogen atoms are basic and can be protonated in acidic media. Strong acids may also catalyze the polymerization of the ethynyl group. The terminal alkyne proton is susceptible to deprotonation under strongly basic conditions.

-

Oxidation: The compound may be sensitive to strong oxidizing agents, which could lead to cleavage of the triple bond or oxidation of the pyrazine ring. It is also advisable to handle the compound under an inert atmosphere to prevent slow oxidation by atmospheric oxygen.

Handling, Storage, and Safety

Given the reactive nature of the ethynyl group, proper handling and storage procedures are essential.[5][6][7][8][9]

-

Storage: Store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent polymerization and oxidation. A refrigerator or freezer is recommended for long-term storage.

-

Handling: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust or vapors.

-

Incompatibilities: Avoid contact with strong acids, strong bases, oxidizing agents, and transition metal catalysts, unless part of a planned reaction.

Predicted Characterization Data

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - A singlet for the terminal alkyne proton (around 3.0-3.5 ppm).- Two doublets for the pyrazine ring protons.- A singlet for the methyl group protons. |

| ¹³C NMR | - Two signals for the alkyne carbons.- Four signals for the pyrazine ring carbons.- One signal for the methyl carbon. |

| IR Spectroscopy | - A sharp, weak band for the C≡C stretch (around 2100-2150 cm⁻¹).- A sharp band for the ≡C-H stretch (around 3300 cm⁻¹).- Bands corresponding to C-H and C=N stretching of the pyrazine ring. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of C₇H₆N₂. |

Conclusion and Future Directions

This compound is a promising building block for the synthesis of novel compounds in drug discovery and materials science. Its reactivity is characterized by the dual nature of the electron-deficient pyrazine ring and the versatile ethynyl group. While this guide provides a comprehensive overview based on established chemical principles, there is a clear need for further experimental investigation into the specific reactivity and stability of this compound. Future work should focus on obtaining quantitative data on its thermal and photochemical stability, as well as exploring its reactivity with a wider range of reagents to fully unlock its synthetic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. chempap.org [chempap.org]

- 5. chemicals.co.uk [chemicals.co.uk]

- 6. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. research.wayne.edu [research.wayne.edu]

- 9. hse.gov.uk [hse.gov.uk]

From Classic Condensations to Catalytic Couplings: A Technical Guide to the Historical Development and Synthesis of the Pyrazine Core

Abstract: The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry, flavor science, and materials development. Its journey from a laboratory curiosity in the 19th century to a key building block in blockbuster drugs is a story of evolving synthetic strategy. This technical guide provides an in-depth exploration of the historical development and discovery of pyrazine synthesis. We will traverse from the foundational named reactions of Staedel-Rugheimer and Gutknecht, which established the field, to the sophisticated, atom-economical catalytic methods that define contemporary organic synthesis. This paper offers researchers, scientists, and drug development professionals a comprehensive understanding of the causality behind experimental choices, detailed protocols for seminal reactions, and a comparative analysis to inform modern synthetic planning.

The Dawn of Pyrazine Chemistry: Foundational Condensation Reactions

The initial forays into pyrazine synthesis in the late 19th century were characterized by condensation reactions that ingeniously constructed the heterocyclic ring from acyclic precursors. These methods, while foundational, often required harsh conditions and offered limited substrate scope, yet they laid the crucial groundwork for all subsequent developments.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

One of the oldest and most fundamental methods for creating the pyrazine ring is the Staedel-Rugheimer synthesis.[1][2] The core logic of this approach is the reaction of an α-halo ketone with an excess of ammonia.[3] The ammonia serves a dual purpose: first, as a nucleophile to displace the halide and form an α-amino ketone intermediate, and second, as a basic medium to facilitate the subsequent condensation. Two molecules of the in situ-generated α-amino ketone then self-condense to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[3]

The choice of an α-halo ketone as a starting material was a direct and effective way to introduce the necessary carbonyl and a reactive site for amination. The subsequent oxidation, often accomplished simply by bubbling air through the reaction mixture or using mild oxidizing agents like copper(II) sulfate, is critical for achieving the stable, aromatic final product.[3]

Reaction Mechanism: Staedel-Rugheimer Synthesis

Caption: Workflow of the Staedel-Rugheimer pyrazine synthesis.

Experimental Protocol: Staedel-Rugheimer Synthesis of 2,5-Diphenylpyrazine [1]

-

Synthesis of α-Aminoacetophenone: In a suitable reaction vessel, dissolve 2-chloroacetophenone in ethanol. Add an excess of aqueous ammonia while stirring. The reaction is typically stirred at room temperature until the substitution of the chlorine atom is complete (monitored by TLC).

-

Self-Condensation: The ethanolic solution containing the α-aminoacetophenone intermediate will begin to spontaneously condense. Gentle heating may be applied to facilitate the reaction. This step results in the formation of the dihydropyrazine intermediate.

-

Oxidation: To the solution containing the dihydropyrazine, add an oxidizing agent such as copper(II) sulfate, or simply bubble air through the heated solution. The oxidation is the final step to form the aromatic pyrazine ring.

-

Isolation: The product, 2,5-diphenylpyrazine, will often precipitate upon cooling the reaction mixture. The solid is collected by filtration and washed with cold ethanol.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.

The Gutknecht Pyrazine Synthesis (1879)

Shortly after the Staedel-Rugheimer report, Hermann Gutknecht developed a variation that offered greater versatility.[2][4] The Gutknecht synthesis is also based on the self-condensation of α-amino ketones, but it differs in how this key intermediate is generated.[5] Instead of starting with an α-halo ketone, the Gutknecht method begins with a standard ketone.[3] This ketone is first treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form an α-oximino ketone.[6] This intermediate is then reduced to the corresponding α-amino ketone, which subsequently dimerizes and oxidizes to the pyrazine.[5]

This approach was a significant advance because it broadened the range of accessible starting materials beyond α-halo ketones, which could be lachrymatory and difficult to handle.[7] The control over the generation of the α-amino ketone provided a more robust and adaptable route to a wider variety of substituted pyrazines.

Reaction Mechanism: Gutknecht Synthesis

Caption: Step-by-step workflow of the Gutknecht pyrazine synthesis.

Experimental Protocol: Gutknecht Pyrazine Synthesis (General Procedure) [1][3]

-

Formation of α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent such as ethanol or acetic acid. Cool the solution in an ice bath and slowly add a solution of sodium nitrite. Acidify the mixture by the dropwise addition of a mineral acid (e.g., HCl) to generate nitrous acid in situ. Stir until the formation of the α-oximino ketone is complete.

-

Reduction to α-Amino Ketone: The α-oximino ketone intermediate is reduced without isolation. This can be achieved by adding a reducing agent like zinc dust in acetic acid or through catalytic hydrogenation (e.g., H2 over a Palladium catalyst).

-

Dimerization and Oxidation: Upon formation, the α-amino ketone dimerizes to the dihydropyrazine. The oxidation to the final pyrazine product is often accomplished by the addition of an oxidizing agent like copper(II) sulfate or by exposure to air, sometimes with gentle heating.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted using an organic solvent. The crude pyrazine is then purified by standard methods such as distillation or column chromatography.

The Modern Era: Catalysis and Efficiency

While the classical methods are historically significant, modern synthetic chemistry demands greater efficiency, milder conditions, and broader functional group tolerance. The 20th and 21st centuries have seen the emergence of powerful new strategies, particularly those leveraging transition-metal catalysis.

Acceptorless Dehydrogenative Coupling

A significant leap in efficiency and sustainability is the synthesis of pyrazines via acceptorless dehydrogenative coupling (ADC) reactions. These methods construct the pyrazine ring from readily available starting materials like β-amino alcohols, with the only byproducts being hydrogen gas and water.[8] This represents a highly atom-economical approach.

Pincer complexes of earth-abundant metals, such as manganese, have proven to be effective catalysts for these transformations.[8] The mechanism typically involves the metal complex catalyzing the oxidation of the amino alcohol to an amino ketone, which then undergoes the familiar self-condensation and subsequent dehydrogenation to the aromatic pyrazine.[9]

Palladium-Catalyzed Cross-Coupling and Cyclization

Modern synthetic chemists frequently build complex molecules by first constructing the core heterocycle and then decorating it with various substituents. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose. Halogenated pyrazines can be functionalized via Suzuki, Stille, or Buchwald-Hartwig reactions to introduce aryl, alkyl, and amino groups.

Furthermore, palladium catalysis can be used to construct the pyrazine ring itself. For example, an efficient cascade reaction of aminoacetonitriles with arylboronic acids provides a route to unsymmetrical 2,6-disubstituted pyrazines.[10]

Comparative Analysis and Applications

The evolution of pyrazine synthesis has directly enabled their widespread application. The development of robust synthetic routes was a prerequisite for exploring the therapeutic potential of pyrazine-containing molecules.

| Synthesis Method | Starting Materials | Key Steps | Typical Conditions | Advantages | Limitations |

| Staedel-Rugheimer | α-Halo Ketone, Ammonia | Amination, Dimerization, Oxidation | Basic, often heated | Simple, one-pot procedure | Harsh conditions, lachrymatory reagents, limited scope |

| Gutknecht | Ketone, Nitrous Acid | Oximation, Reduction, Dimerization, Oxidation | Acidic then reductive | Broader substrate scope, avoids α-halo ketones | Multi-step, requires reducing agents |

| Dehydrogenative Coupling | β-Amino Alcohols | Catalytic Dehydrogenation, Dimerization | Catalytic (e.g., Mn, Ru), High Temp. | High atom economy, sustainable | Requires specific catalysts, high temperatures |

| Palladium-Catalyzed | Halopyrazines, Aminoacetonitriles | Cross-Coupling, Cyclization | Catalytic (Pd), Mild | High functional group tolerance, modular | Catalyst cost, removal of metal traces |

The impact of these synthetic advancements is most evident in drug development. Key pharmaceuticals containing the pyrazine core include:

-

Pyrazinamide: A frontline anti-tuberculosis drug.[3]

-

Bortezomib: A proteasome inhibitor used in cancer therapy.

-

Amiloride: A potassium-sparing diuretic.[3]

-

Favipiravir: An antiviral agent.[11]

Conclusion

The historical arc of pyrazine synthesis is a compelling narrative of progress in organic chemistry. It began with robust but often harsh condensation reactions that established the fundamental disconnections for building the ring. Over more than a century, the field has evolved toward elegant, catalytic, and atom-economical methods that offer unparalleled control and efficiency. This progression has not only enriched the synthetic chemist's toolbox but has also been instrumental in the discovery of life-saving medicines and important commercial products. Understanding this history provides critical context for today's researchers as they continue to innovate and build upon this rich chemical legacy.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Gutknecht Pyrazine Synthesis [drugfuture.com]

- 5. Gutknecht-Pyrazinsynthese – Wikipedia [de.wikipedia.org]

- 6. Gutknecht Condensation | CoLab [colab.ws]

- 7. ir.nbu.ac.in [ir.nbu.ac.in]

- 8. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrazine synthesis [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

The Ethynylpyrazine Scaffold: A Computational Guide to Electronic Structure and Properties for Advanced Drug and Materials Design

Abstract

Pyrazine derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their unique electronic properties and diverse biological activities. The introduction of an ethynyl (-C≡C-) moiety onto the pyrazine ring creates a class of compounds with profound potential, offering a rigid, conjugated linker that significantly modulates electronic structure and intermolecular interactions. This guide provides an in-depth exploration of the theoretical and computational methodologies used to investigate ethynylpyrazine compounds. We move beyond simple procedural lists to explain the causal reasoning behind computational choices, offering a framework for predicting molecular properties and guiding rational design for applications in drug development and optoelectronics. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to unlock the potential of this versatile heterocyclic system.

Introduction: The Strategic Value of Ethynylpyrazine

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged structure in pharmacology. Its presence in marketed drugs is extensive, owing to its ability to act as a hydrogen bond acceptor and engage in various biological interactions.[1][2] The nitrogen atoms withdraw electron density from the ring, making it electron-deficient and influencing its reactivity and intermolecular binding capabilities.[3][4]

The strategic incorporation of an ethynyl group introduces several key features:

-

Structural Rigidity: The linear, rigid nature of the acetylene linker provides a well-defined vector for substituent orientation, crucial for precise positioning within a protein binding pocket or for controlling molecular packing in a solid-state material.

-

Extended π-Conjugation: The triple bond extends the conjugated system of the pyrazine ring, which directly impacts the frontier molecular orbitals (HOMO and LUMO), typically lowering the energy gap.[5] This modulation is fundamental to tuning the compound's absorption/emission spectra and its electron-accepting or -donating capabilities.

-

Versatile Chemical Handle: The ethynyl group is a highly versatile functional group for further chemical modification via reactions like Sonogashira coupling, enabling the construction of complex molecular architectures.[5]

Computational chemistry provides an indispensable toolkit for dissecting the electronic consequences of ethynyl substitution. Quantum chemical calculations allow us to quantify the impact on molecular geometry, orbital energies, and spectral properties before a single compound is synthesized, thereby accelerating the design-build-test-learn cycle. A key study on 2,5-di(phenylethynyl)-3,6-dimethylpyrazine demonstrated that the pyrazine core significantly lowers the HOMO-LUMO gap compared to the analogous di(phenylethynyl)benzene, a direct consequence of the electron-withdrawing nitrogen atoms localizing the HOMO on the central ring's carbon atoms.[5] This foundational insight underscores the power of computational methods to predict and explain the unique properties of these systems.

Core Computational Methodologies: A Validated Workflow

The following sections detail the primary computational workflows for characterizing ethynylpyrazine compounds. The emphasis is on establishing a self-validating system where theoretical predictions can be benchmarked against experimental data where available.

Workflow Diagram: From Structure to Properties

Below is a generalized workflow for the computational analysis of an ethynylpyrazine derivative.

Caption: A typical computational workflow for ethynylpyrazine analysis.

Ground-State Properties via Density Functional Theory (DFT)

DFT is the workhorse for calculating the electronic structure of molecules in their ground state. The choice of functional and basis set is critical for obtaining accurate results.

Experimental Protocol: Geometry Optimization and Electronic Structure Analysis

-

Structure Input: Build the 2-ethynylpyrazine molecule (or a substituted derivative) in a molecular editor and perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

-

Method Selection:

-

Functional: The B3LYP hybrid functional is a robust and widely used choice that balances computational cost and accuracy for organic molecules.[4][6][7] It reliably predicts geometries and electronic properties for a wide range of systems.

-

Basis Set: The Pople-style 6-31G(d) basis set is a good starting point for initial optimizations.[5] For higher accuracy in electronic properties, especially for systems where anions or excited states are of interest, a larger basis set with diffuse functions, such as 6-311+G(d,p), is recommended.[6][8]

-

-

Calculation Execution: Perform a geometry optimization calculation using a software package like Gaussian, ORCA, or Spartan.[3] This process systematically alters the molecular geometry to find the lowest energy conformation.

-

Validation (Causality Check): Following optimization, a vibrational frequency calculation must be performed at the same level of theory.[9][10] The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. This is a critical self-validation step.

-

Data Extraction & Analysis:

-

Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[11][12] Analyze their spatial distribution. For ethynylpyrazine, one expects the HOMO and LUMO to show significant π-character across both the pyrazine and ethynyl moieties, indicating electronic conjugation.[5]

-

Electrostatic Potential (ESP): Map the ESP onto the electron density surface. This reveals regions of positive (electron-poor) and negative (electron-rich) potential. The nitrogen atoms in the pyrazine ring are expected to be regions of strong negative potential, highlighting their role as hydrogen bond acceptors.[13]

-

Excited-State Properties via Time-Dependent DFT (TD-DFT)

To understand a molecule's interaction with light (e.g., its color and fluorescence potential), we must investigate its electronic excited states. TD-DFT is the most common method for this purpose.[14][15]

Experimental Protocol: Simulating the UV-Vis Absorption Spectrum

-

Prerequisite: A successful DFT geometry optimization (Protocol 2.1) is required as the starting point.

-

Method Selection:

-

Functional: While B3LYP can be used, functionals designed for long-range corrected interactions, such as CAM-B3LYP, often provide more accurate predictions of excitation energies, especially for charge-transfer states.[16]

-

Basis Set: Use the same or a larger basis set as in the geometry optimization (e.g., 6-311+G(d,p)).

-

Solvent Model: Electronic transitions are highly sensitive to the solvent environment. Use a Polarizable Continuum Model (PCM) to simulate the bulk solvent effect (e.g., ethanol, dichloromethane) for more realistic predictions.[14]

-

-

Calculation Execution: Run a TD-DFT calculation, requesting a sufficient number of excited states (e.g., the first 10-30 singlet states) to cover the relevant UV-Vis range.[17]

-

Data Analysis:

-

The primary output will be a list of vertical excitation energies (in eV or nm) and their corresponding oscillator strengths (f). The oscillator strength is a measure of the transition probability; transitions with f > 0.01 are typically considered significant.

-

Plot the calculated transitions as a spectrum (often broadened with a Gaussian function) to generate a theoretical UV-Vis spectrum that can be directly compared with experimental data.[18]

-

Analyze the molecular orbital contributions to the most intense transitions (e.g., HOMO→LUMO) to characterize them (e.g., as π→π* transitions).

-

Key Computational Findings and Applications

Electronic Structure and Optical Properties

Computational studies consistently show that the ethynyl group acts as a π-conjugated linker that lowers the HOMO-LUMO energy gap of the parent pyrazine ring. This effect leads to a bathochromic (red) shift in the maximum absorption wavelength (λmax).

Table 1: Calculated Electronic Properties of Ethynyl-Substituted Aromatic Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| 2,5-Di(phenylethynyl)-3,6-dimethylpyrazine | B3LYP/6-31G(d) | -5.79 | -2.23 | 3.56 | [5] |

| 1,4-Di(phenylethynyl)benzene | B3LYP/6-31G(d) | -5.92 | -2.20 | 3.72 | [5] |

| Pyrazine | B3LYP/6-31G(d,p) | -7.10 | -0.73 | 6.37 | [4] |

| Pyridine | B3LYP/6-31G(d,p) | -6.86 | -0.54 | 6.32 | [4] |

Note: Values are from different studies and serve for comparative illustration. Direct comparison is most valid for compounds calculated with the same method.

The data clearly illustrates that the inclusion of the pyrazine ring in place of a benzene ring lowers the energy gap, enhancing its electron-accepting properties.[5] This tunability is central to its application in materials science.

Application in Drug Discovery

In medicinal chemistry, the ethynylpyrazine scaffold can be used as a rigid linker to connect different pharmacophores or as a core structure for receptor antagonists. Computational docking studies can predict the binding mode and affinity of these compounds within a target protein.

Workflow Diagram: Computational Drug Design

Caption: Workflow for evaluating ethynylpyrazine derivatives as potential drug candidates.

The calculated ESP map (from Protocol 2.1) is crucial here, as it helps rationalize potential hydrogen bonding interactions between the pyrazine nitrogens and amino acid residues (e.g., serine, threonine) in the protein's active site.

Application in Materials Science: Nonlinear Optics

The extended π-conjugation and potential for intramolecular charge transfer in donor-acceptor substituted ethynylpyrazines make them attractive candidates for nonlinear optical (NLO) materials.[19][20] DFT can be used to calculate the first hyperpolarizability (β), a key metric of second-order NLO activity.

Protocol: NLO Property Calculation

-

Design: Create a donor-π-acceptor (D-π-A) system, where the ethynylpyrazine acts as the π-bridge and/or acceptor.

-

Calculation: After geometry optimization, perform a polarizability calculation using a suitable functional (e.g., M06, CAM-B3LYP) and a diffuse basis set (e.g., 6-311++G(d,p)).[19]

-

Analysis: Extract the hyperpolarizability tensor components to calculate the total hyperpolarizability (β_total). A large β value indicates a strong NLO response, making the compound a candidate for applications like frequency doubling or optical switching.[21]

Conclusion and Future Outlook